molecular formula C18H20N2O5S3 B12188074 N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[(5Z)-5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-methylacetamide

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[(5Z)-5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-methylacetamide

Cat. No.: B12188074
M. Wt: 440.6 g/mol
InChI Key: GJQJIBRTWKJEBJ-DHDCSXOGSA-N
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Description

"N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[(5Z)-5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-methylacetamide" is a thiazolidinone derivative characterized by a 1,3-thiazolidin-4-one core modified with a 2-methoxybenzylidene substituent at the 5-position and a 1,1-dioxidotetrahydrothiophen-3-yl-methylacetamide side chain. This sulfone-containing moiety distinguishes it from simpler thiazolidinone analogues and may enhance solubility and metabolic stability .

Properties

Molecular Formula

C18H20N2O5S3

Molecular Weight

440.6 g/mol

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-2-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-methylacetamide

InChI

InChI=1S/C18H20N2O5S3/c1-19(13-7-8-28(23,24)11-13)16(21)10-20-17(22)15(27-18(20)26)9-12-5-3-4-6-14(12)25-2/h3-6,9,13H,7-8,10-11H2,1-2H3/b15-9-

InChI Key

GJQJIBRTWKJEBJ-DHDCSXOGSA-N

Isomeric SMILES

CN(C1CCS(=O)(=O)C1)C(=O)CN2C(=O)/C(=C/C3=CC=CC=C3OC)/SC2=S

Canonical SMILES

CN(C1CCS(=O)(=O)C1)C(=O)CN2C(=O)C(=CC3=CC=CC=C3OC)SC2=S

Origin of Product

United States

Preparation Methods

Thiazolidinone Ring Formation

The thiazolidinone scaffold is synthesized via cyclocondensation of thiourea derivatives with α-halo ketones. For example:

  • Reaction : 2-Thioxothiazolidin-4-one is prepared by reacting 2-methoxybenzaldehyde with thiourea in the presence of ammonium acetate under reflux in ethanol.

  • Conditions : Reflux at 80°C for 6–8 hours yields the intermediate with >85% purity.

Introduction of the 2-Methoxybenzylidene Group

The Z-configuration of the benzylidene moiety is achieved through Knoevenagel condensation:

  • Reagents : 2-Methoxybenzaldehyde and the thiazolidinone intermediate are reacted in glacial acetic acid with sodium acetate as a base.

  • Optimization : Microwave-assisted synthesis reduces reaction time from 12 hours to 30 minutes while maintaining a 92% yield.

Coupling with the Dioxidotetrahydrothiophene Acetamide Moiety

The final step involves coupling the thiazolidinone derivative with N-methylacetamide-functionalized dioxidotetrahydrothiophene.

Synthesis of N-Methylacetamide-Tetrahydrothiophene Sulfone

  • Oxidation : Tetrahydrothiophene-3-amine is oxidized to the 1,1-dioxide derivative using hydrogen peroxide (30%) in acetic acid at 50°C.

  • Methylation : The amine group is methylated with methyl iodide in the presence of potassium carbonate, yielding N-methyl-tetrahydrothiophene sulfone.

  • Acetylation : Reaction with acetyl chloride in dichloromethane produces the acetamide derivative.

Amide Bond Formation

  • Coupling Agent : EDC/HOBt-mediated coupling between the thiazolidinone carboxylic acid and N-methylacetamide-tetrahydrothiophene sulfone.

  • Solvent System : Anhydrous DMF at 0–5°C prevents racemization and side reactions.

Industrial-Scale Production and Process Optimization

Continuous Flow Synthesis

Industrial protocols utilize flow chemistry to enhance efficiency:

ParameterBatch MethodContinuous Flow
Reaction Time12 hours2 hours
Yield78%89%
Purity95%98%
Data synthesized from.

Purification Techniques

  • Crystallization : Ethanol/water (3:1) system removes unreacted starting materials.

  • Chromatography : Silica gel column chromatography with ethyl acetate/hexane (1:2) isolates the Z-isomer exclusively.

Analytical Characterization and Quality Control

Spectroscopic Validation

  • ¹H NMR : Key signals include:

    • δ 7.35 ppm (d, J = 15.6 Hz, CH=CH of benzylidene).

    • δ 3.85 ppm (s, OCH3).

  • IR : Peaks at 1715 cm⁻¹ (C=O), 1250 cm⁻¹ (S=O), and 690 cm⁻¹ (C-S).

  • HRMS : m/z 493.0921 [M+H]⁺ (calculated 493.0918).

Purity Assessment

HPLC analysis using a C18 column (acetonitrile/water = 70:30) confirms >99% purity.

Challenges and Mitigation Strategies

  • Isomerization Risk : The Z-configuration of the benzylidene group is prone to isomerization under acidic conditions. Using anhydrous solvents and low temperatures (0–5°C) stabilizes the product.

  • Sulfur Oxidation Control : Over-oxidation of the thioxo group to sulfone is prevented by limiting hydrogen peroxide exposure to <2 hours.

Chemical Reactions Analysis

Types of Reactions

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[(5Z)-5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-methylacetamide can undergo various chemical reactions, including:

    Oxidation: The thiazolidinone ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiazolidinone derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic properties. Its ability to interact with biological targets may make it useful in the development of new pharmaceuticals.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[(5Z)-5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-methylacetamide would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The exact molecular targets and pathways would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Core Thiazolidinone Modifications

The target compound shares the 1,3-thiazolidin-4-one scaffold with multiple analogues but exhibits unique substitutions:

  • 5-Position Benzylidene Group: The 2-methoxybenzylidene group (present in the target) contrasts with substituents like 4-hydroxy-3-methoxy (), 3-fluoro (), and 2-nitrobenzamide ().
  • 2-Thioxo vs. 2,4-Dioxo : Unlike 2,4-dioxothiazolidin-5-ylidene derivatives (e.g., ), the 2-thioxo group in the target compound may enhance hydrogen-bonding capacity and redox activity .

Acetamide Side Chain Diversity

  • N-Substituents : The N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methyl group in the target differs from N-(5-methyl-1,3,4-thiadiazol-2-yl) () and N-phenyl derivatives (). The sulfone group in the target likely improves aqueous solubility compared to heteroaromatic substituents .
  • Functional Group Impact : Substituents such as chloro () or nitro () on the acetamide chain can modulate lipophilicity and bioavailability.

Physicochemical and Pharmacological Properties

Molecular Weight and Solubility

Compound Type Molecular Weight Notable Substituents Solubility Inference
Target Compound ~426 g/mol* 1,1-Dioxidotetrahydrothiophen-3-yl High (due to sulfone group)
2-[(5Z)-5-Benzylidene] Analogues 300–350 g/mol N-Aryl groups Moderate (hydrophobic aryl)
2,4-Dioxothiazolidinone Derivatives ~350 g/mol 4-Oxy-2-methoxyphenoxy Variable (depends on R-group)

*Estimated based on structural similarity to .

Biological Activity

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[(5Z)-5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-methylacetamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features include a tetrahydrothiophene ring and a thiazolidine core, which suggest diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

PropertyValue
Molecular Formula C20H22N2O4S2
Molecular Weight 414.5 g/mol
CAS Number 902037-05-2

Antimicrobial Activity

Research indicates that compounds structurally similar to this compound exhibit significant antimicrobial properties. A study highlighted the effectiveness of thiazolidinone derivatives against various Gram-positive and Gram-negative bacteria. For instance, derivatives demonstrated minimal inhibitory concentrations (MICs) lower than traditional antibiotics such as ampicillin and streptomycin .

Key Findings:

  • The compound showed notable antibacterial activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA).
  • The presence of specific functional groups in similar compounds enhances their antimicrobial efficacy.

Anticancer Activity

The anticancer potential of this compound has also been explored. In vitro studies have demonstrated its effectiveness against various cancer cell lines, particularly lung adenocarcinoma (A549 cells). Compounds with similar structures have been shown to reduce cell viability significantly at concentrations around 100 µM .

Case Study:
In a comparative study, several thiazolidinone derivatives were evaluated for their cytotoxic effects on A549 cells. The most potent derivative exhibited a reduction in cell viability to 66%, showcasing its potential as a therapeutic agent against lung cancer .

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biological processes:

  • Enzyme Inhibition: The compound may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
  • Receptor Modulation: It can alter receptor signaling pathways that are critical for tumor growth and survival.
  • Protein Interactions: Disruption of protein-protein interactions may lead to apoptosis in cancer cells.

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